2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid
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Overview
Description
2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzimidazole moiety with a benzoic acid group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide or a similar methylating agent.
Etherification: The methylated benzimidazole is reacted with a benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives
Uniqueness
2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid is unique due to its specific combination of a benzimidazole ring with a benzoic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c1-10-6-7-12-13(8-10)18-15(17-12)9-21-14-5-3-2-4-11(14)16(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
JCQUODPMSJBOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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